![molecular formula C16H20N4O2 B2616013 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide CAS No. 1219913-67-3](/img/structure/B2616013.png)
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide
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Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide, also known as MPPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPA is a selective inhibitor of the protein kinase CK2, which has been implicated in a wide range of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Scientific Research Applications
Antiarrhythmic effects of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide : Vasodilatory effects of N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}-2-phenoxypropanamide : Inhibition of angiogenesis by N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide : Apoptosis induction by N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide : Neuroinflammation modulation by N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide : [Neuronal excitability regulation by N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropan
properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-8-9-15(20-19-12)17-10-11-18-16(21)13(2)22-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGELSJSXIGFIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C(C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxypropanamide |
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